molecular formula C26H30O2Si2 B14589708 2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) CAS No. 61157-18-4

2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)

Cat. No.: B14589708
CAS No.: 61157-18-4
M. Wt: 430.7 g/mol
InChI Key: CXCUHEICEKUJRA-UHFFFAOYSA-N
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Description

2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) is a complex organosilicon compound It features a central phenylene group flanked by two methyl(phenyl)silanediyl groups, each of which is further connected to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) typically involves the reaction of 1,4-dibromobenzene with phenylmethylsilane in the presence of a catalyst such as palladium. This is followed by the addition of allyl alcohol under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silane derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed under appropriate conditions.

Major Products

    Oxidation: Silanols, siloxanes

    Reduction: Simpler silane derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.

    Biology: Investigated for its potential as a biocompatible material in medical devices.

    Medicine: Explored for drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) involves its interaction with various molecular targets. The compound’s silane groups can form strong bonds with oxygen, nitrogen, and other elements, facilitating its incorporation into complex molecular structures. The phenyl groups provide stability and enhance the compound’s reactivity in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid)
  • Oxazole, 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-]

Uniqueness

2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) is unique due to its combination of silane and phenyl groups, which confer both stability and reactivity. This makes it particularly valuable in applications requiring durable and versatile materials.

Properties

CAS No.

61157-18-4

Molecular Formula

C26H30O2Si2

Molecular Weight

430.7 g/mol

IUPAC Name

2-[[4-(3-hydroxyprop-1-en-2-yl-methyl-phenylsilyl)phenyl]-methyl-phenylsilyl]prop-2-en-1-ol

InChI

InChI=1S/C26H30O2Si2/c1-21(19-27)29(3,23-11-7-5-8-12-23)25-15-17-26(18-16-25)30(4,22(2)20-28)24-13-9-6-10-14-24/h5-18,27-28H,1-2,19-20H2,3-4H3

InChI Key

CXCUHEICEKUJRA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)[Si](C)(C3=CC=CC=C3)C(=C)CO)C(=C)CO

Origin of Product

United States

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